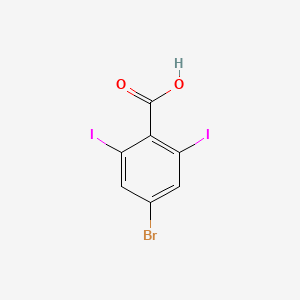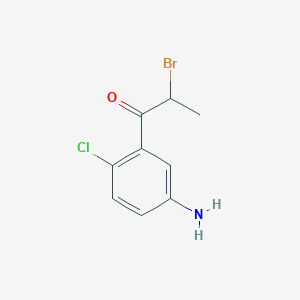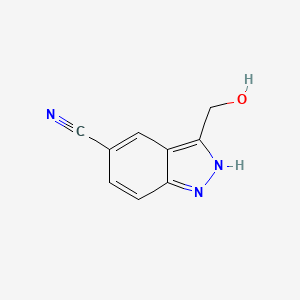
4-Bromo-2,6-diiodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,6-diiodobenzoic acid is an organic compound with the molecular formula C7H3BrI2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4, 2, and 6 on the benzene ring are replaced by bromine and iodine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-diiodobenzoic acid typically involves the halogenation of benzoic acid derivatives. One common method is the iodination of 4-bromobenzoic acid using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process requires precise control of reaction parameters, including temperature, concentration, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-diiodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidizing Agents: Hydrogen peroxide or nitric acid can be used for oxidation reactions.
Coupling Reagents: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzoic acid derivatives .
Scientific Research Applications
4-Bromo-2,6-diiodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-diiodobenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved are determined by the nature of the reagents and conditions used in the reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,5-difluorobenzoic acid
- 4-Bromo-2,6-dimethylbenzoic acid
- 4-Bromo-3,5-diiodobenzoic acid
Uniqueness
4-Bromo-2,6-diiodobenzoic acid is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts distinct chemical properties. This makes it a valuable intermediate in organic synthesis, allowing for the creation of diverse and complex molecules .
Properties
Molecular Formula |
C7H3BrI2O2 |
|---|---|
Molecular Weight |
452.81 g/mol |
IUPAC Name |
4-bromo-2,6-diiodobenzoic acid |
InChI |
InChI=1S/C7H3BrI2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) |
InChI Key |
OETQPCRSNBNGKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1I)C(=O)O)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,3,2-Dioxaborinane,2-[1,1'-biphenyl]-3-yl-5,5-dimethyl-](/img/structure/B14043876.png)






![Methyl 4-formylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B14043928.png)

